molecular formula C2H8O7P2 B14546223 Bis(hydroxymethyl)diphosphonic acid CAS No. 62101-49-9

Bis(hydroxymethyl)diphosphonic acid

Cat. No.: B14546223
CAS No.: 62101-49-9
M. Wt: 206.03 g/mol
InChI Key: HPZPECJUXAJBAG-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)diphosphonic acid is a phosphorus-containing compound characterized by two hydroxymethyl groups and two phosphonic acid moieties. It is synthesized via reactions involving phosphorus trichloride (PCl₃) and phosphorous acid (H₃PO₃) with carboxylic acid derivatives or their chloride/ester analogs . This compound is structurally related to therapeutic bisphosphonates such as Pamidronic acid (PD), Risedronic acid (RD), and Zoledronic acid (ZD), which share the bisphosphonic acid backbone but differ in functional group substitutions (e.g., amino or heterocyclic groups) . This compound has applications in metal chelation, mineral flotation, and material science due to its strong binding affinity for metal ions and surface-active properties .

Properties

CAS No.

62101-49-9

Molecular Formula

C2H8O7P2

Molecular Weight

206.03 g/mol

IUPAC Name

[hydroxy(hydroxymethyl)phosphoryl]oxy-(hydroxymethyl)phosphinic acid

InChI

InChI=1S/C2H8O7P2/c3-1-10(5,6)9-11(7,8)2-4/h3-4H,1-2H2,(H,5,6)(H,7,8)

InChI Key

HPZPECJUXAJBAG-UHFFFAOYSA-N

Canonical SMILES

C(O)P(=O)(O)OP(=O)(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(hydroxymethyl)diphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis(hydroxymethyl)diphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and phosphonic acid groups, which are reactive under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Therapeutic Bisphosphonates

Bis(hydroxymethyl)diphosphonic acid differs from clinically used bisphosphonates in its lack of nitrogen-containing side chains. For example:

  • Pamidronic Acid (PD): Contains an amino group, enhancing its bone-targeting ability and anti-resorptive activity .
  • Zoledronic Acid (ZD) : Features an imidazole ring, increasing potency in inhibiting osteoclast-mediated bone resorption .

Key Distinction : The absence of nitrogen in this compound limits its pharmacological use but enhances its versatility in industrial applications (e.g., metal chelation) .

Bone-Seeking Diphosphonic Acids

A comparative study of bone-targeting diphosphonic acids revealed:

Compound Bone Affinity (vs. MDP*) Blood Clearance Rate
Monohydroxy-methylene diphosphonic acid 1.5× higher Faster
Dihydroxy-methylene diphosphonic acid 0.7× lower Slower
This compound Not tested Not tested

*MDP = Methylenediphosphonic acid (clinical standard) .

Mechanistic Insight : Hydroxy group positioning and steric effects influence bone mineral (hydroxyapatite) binding efficiency .

Industrial Flotation Agents

This compound outperforms other collectors in mineral processing:

Collector Fersmite Recovery (%) Selectivity Rank (1 = highest)
This compound 83.27–85.10 1
Benzyl arsonic acid 75.20–78.45 2
α-Styrolphosphonic acid 68.30–70.90 3

Adsorption mechanisms (confirmed via FTIR and XPS) involve chemical bonding between phosphonic acid groups and metal ions on mineral surfaces .

Metal Chelation and Extraction

  • Diphonix Resin (Gem-Diphosphonic Acid): Exhibits superior actinide ion extraction (e.g., U(VI), Pu(IV)) from acidic solutions compared to monophosphonic or sulfonic resins. Chelation occurs via phosphoryl group interactions .
  • Dialkyl-Substituted Diphosphonic Acids : Aggregation behavior (e.g., P,P′-di(2-ethylhexyl) ethanediphosphonic acid) enhances extraction efficiency for tri-/tetravalent actinides. Small-angle neutron scattering studies confirm micelle-like structures in aromatic diluents .

Functional Group Impact : Alkyl chains improve lipophilicity and phase-transfer capacity, whereas hydroxymethyl groups favor aqueous solubility .

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